![molecular formula C8H8ClN5 B8137867 4-chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B8137867.png)
4-chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine
Overview
Description
4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse pharmacological effects, including antileishmanial, antimalarial, and anticancer activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes. One common method involves the sulfone displacement approach, which consists of two linear chemical steps. The first step is the oxidation of 4-chloro-2-(methylthio)pyrimidine to 4-chloro-2-(methylsulfonyl)pyrimidine. The second step involves the displacement of the sulfonyl group with 1-methyl-1H-pyrazol-4-amine to yield the final product.
Industrial Production Methods: For large-scale production, the improved route includes optimizing reaction conditions to achieve higher yields and purity. This involves careful control of temperature, pressure, and reaction time to ensure the efficient formation of the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Drug Development
One of the most significant applications of 4-chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine is in drug discovery. It serves as a key intermediate in the synthesis of various pharmaceutical compounds. Notably, it has been utilized in the development of drugs targeting specific diseases, particularly those involving kinase inhibition.
Case Study: Kinase Inhibitors
In a study published by the American Chemical Society, this compound was highlighted as a crucial fragment for synthesizing a drug candidate currently in clinical development. The research emphasizes its role in enhancing the efficacy and selectivity of kinase inhibitors, which are vital for treating cancers and inflammatory diseases .
Agricultural Chemistry
Beyond medicinal applications, this compound has shown potential in agricultural chemistry as well. Its structural characteristics may contribute to the development of new agrochemicals aimed at pest control or enhancing crop yield.
Research Insights
Studies have indicated that derivatives of this compound can exhibit herbicidal or fungicidal properties, making it a candidate for further exploration in agricultural applications. The modifications to the core structure may lead to improved efficacy against specific pests or diseases affecting crops.
Mechanism of Action
The mechanism by which 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound binds to enzymes and receptors involved in the biological processes of parasites and cancer cells, disrupting their normal function and leading to their inhibition or death.
Comparison with Similar Compounds
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: This compound has a similar structure but includes additional functional groups, resulting in different pharmacological properties.
Uniqueness: 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine is unique due to its specific combination of functional groups and its ability to interact with multiple biological targets
Biological Activity
4-chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine, with the CAS number 1462286-01-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, particularly its anticancer and anti-inflammatory effects, along with relevant case studies and research findings.
The molecular formula of this compound is C8H8ClN5, and it has a molecular weight of 209.64 g/mol. The compound features a pyrimidine ring substituted with a chlorinated pyrazole moiety, which is significant for its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated its efficacy against various cancer cell lines:
These values indicate that the compound exhibits significant cytotoxicity, particularly against breast cancer (MCF7) cells, suggesting its potential as a therapeutic agent in oncology.
Anti-inflammatory Activity
The pyrazole derivatives, including this compound, have been studied for their anti-inflammatory properties. The mechanism often involves the inhibition of key signaling pathways such as NF-kB and COX enzymes, which are crucial in the inflammatory response. While specific IC50 values for this compound were not detailed in the reviewed literature, related pyrazole compounds have shown promising results in reducing inflammation markers in preclinical models.
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazole derivatives similar to this compound:
- Antitumor Efficacy : A study reported that derivatives of pyrazole exhibited significant antitumor activity in various models, with IC50 values ranging from low nanomolar to micromolar concentrations depending on the specific structure and substituents present on the pyrazole ring .
- Mechanistic Insights : Research indicates that these compounds may induce apoptosis in cancer cells through mitochondrial pathways and inhibit angiogenesis, further supporting their potential as anticancer agents .
- Synergistic Effects : Some studies have investigated the synergistic effects of combining pyrazole derivatives with established chemotherapeutics. For instance, when co-administered with doxorubicin, certain derivatives showed enhanced cytotoxicity against resistant cancer cell lines .
Safety Profile
The safety profile of this compound has been evaluated through various toxicity assays. Risk and safety statements indicate potential irritant effects (GHS07 classification), necessitating careful handling in laboratory settings .
Properties
IUPAC Name |
4-chloro-N-(1-methylpyrazol-4-yl)pyrimidin-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN5/c1-14-5-6(4-11-14)12-8-10-3-2-7(9)13-8/h2-5H,1H3,(H,10,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPJOBYNGGDCHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC2=NC=CC(=N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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